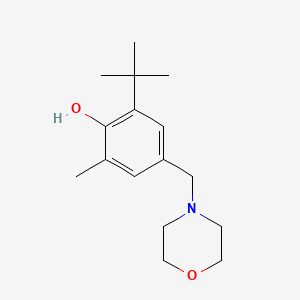

6-tert-Butyl-4-(morpholinomethyl)-o-cresol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

84824-97-5 |

|---|---|

Molekularformel |

C16H25NO2 |

Molekulargewicht |

263.37 g/mol |

IUPAC-Name |

2-tert-butyl-6-methyl-4-(morpholin-4-ylmethyl)phenol |

InChI |

InChI=1S/C16H25NO2/c1-12-9-13(11-17-5-7-19-8-6-17)10-14(15(12)18)16(2,3)4/h9-10,18H,5-8,11H2,1-4H3 |

InChI-Schlüssel |

NEXDPQSALYOYQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)CN2CCOCC2 |

Herkunft des Produkts |

United States |

Historical Development of Mannich Bases and Phenolic Aminomethyl Derivatives

The foundation for 6-tert-Butyl-4-(morpholinomethyl)-o-cresol lies in the Mannich reaction, a cornerstone of organic chemistry first reported by Carl Mannich in 1912. researchgate.netuobaghdad.edu.iq This reaction is a three-component aminoalkylation that forms a carbon-carbon bond between a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. researchgate.net The product, a β-amino carbonyl compound, is known as a Mannich base. researchgate.net

The application of this reaction was soon extended to phenols. Phenols, possessing an acidic hydroxyl group and an electron-rich aromatic ring, are highly reactive substrates for electrophilic substitution. In the presence of formaldehyde (B43269) and an amine, phenols undergo aminomethylation, typically at the ortho or para positions relative to the hydroxyl group, to yield phenolic aminomethyl derivatives. acs.orgrsc.orgresearchgate.net This provided a straightforward method for introducing aminoalkyl groups, which could significantly alter the physicochemical properties and biological profiles of the parent phenol (B47542). nih.gov The versatility and simplicity of this reaction have made it a vital tool in the synthesis of a vast number of compounds, playing a crucial role in the development of pharmaceuticals and other functional materials. researchgate.netnih.gov

Structural Classification and Nomenclature of Phenolic Mannich Bases with Hindered Moieties

Phenolic Mannich bases can be classified based on several structural features, particularly the nature of the phenol (B47542), the amine, and the presence of sterically bulky groups, known as hindered moieties.

Phenolic Core: The base structure can be a simple phenol or a substituted variant, such as cresols (methylphenols), naphthols, or more complex polyphenolic compounds like flavonoids. acs.orgnih.govmdpi.com The position and nature of substituents on the phenolic ring dictate the regioselectivity of the Mannich reaction.

Amine Moiety: The amine component can be a primary or secondary amine. Secondary amines, such as dimethylamine, piperidine, or morpholine (B109124), are commonly used, leading to tertiary amine Mannich bases. nih.gov The choice of amine influences the resulting compound's basicity, lipophilicity, and biological activity. nih.gov

Steric Hindrance: The presence of bulky alkyl groups, most notably tert-butyl groups, ortho to the phenolic hydroxyl group, defines a subclass known as hindered phenolic Mannich bases. acs.org This steric hindrance can influence the stability and reactivity of the compound, often enhancing its antioxidant properties by stabilizing the phenoxyl radical.

The nomenclature reflects this structure. For 6-tert-Butyl-4-(morpholinomethyl)-o-cresol:

o-cresol (B1677501) indicates the parent phenol is 2-methylphenol.

6-tert-Butyl specifies a tert-butyl group at position 6. The numbering of the cresol (B1669610) ring places the hydroxyl group at position 1 and the methyl group at position 2.

4-(morpholinomethyl) describes the aminomethyl group at position 4, derived from formaldehyde (B43269) and the secondary amine morpholine.

The systematic IUPAC name for this compound is 2-(1,1-dimethylethyl)-6-methyl-4-(4-morpholinylmethyl)phenol . sielc.com

Table 1: Classification of Selected Phenolic Mannich Bases

| Phenolic Core | Amine Moiety | Hindrance | Example Compound |

|---|---|---|---|

| p-Cresol (B1678582) | Morpholine | No | 2,6-bis(morpholinomethyl)-p-cresol |

| Hydroquinone | Diethylamine | No | 2,5-bis(diethylaminomethyl)hydroquinone |

| p-tert-Butylphenol | Piperidine | Yes | 2,6-bis(piperidinomethyl)-4-tert-butylphenol |

| o-Cresol | Diethylamine | No | 2-(diethylaminomethyl)-6-methyl phenyl acetate |

| o-Cresol | Morpholine | Yes | This compound |

This table provides examples of how phenolic Mannich bases are classified based on their core structure, the amine used, and the presence of sterically hindering groups. Data sourced from acs.org.

Significance of 6 Tert Butyl 4 Morpholinomethyl O Cresol Within the Context of Cresol Derived Mannich Bases

The specific significance of 6-tert-Butyl-4-(morpholinomethyl)-o-cresol arises from the unique combination of its three structural components: the o-cresol (B1677501) backbone, the sterically hindering tert-butyl group, and the morpholine-derived aminomethyl substituent. While extensive research on this specific molecule is not widely published, its importance can be understood by examining its constituent parts in the context of related compounds.

The starting material, 6-tert-butyl-o-cresol (also known as 2-tert-butyl-6-methylphenol), is a sterically hindered phenol (B47542). nih.govsigmaaldrich.com The bulky tert-butyl group ortho to the hydroxyl function makes the formation of a phenoxyl radical more stable, a key characteristic for effective antioxidant activity. The Mannich reaction on this substrate introduces the morpholinomethyl group. The aminomethylation of cresol (B1669610) derivatives is a well-established synthetic route. core.ac.uk For instance, studies have shown the synthesis of various Mannich bases from o-cresol using different secondary amines.

The introduction of the morpholine (B109124) moiety is particularly relevant. Morpholine-derived Mannich bases are investigated for a range of biological activities, including enzyme inhibition. uobaghdad.edu.iqnih.gov The morpholine ring can influence the compound's solubility and ability to form hydrogen bonds, which can be critical for biological interactions.

In the case of 6-tert-butyl-o-cresol, the two ortho positions (2 and 6) are occupied by the methyl and tert-butyl groups, respectively. Therefore, the Mannich reaction is directed to the available para position (position 4), leading to the specific regioisomer this compound. This compound thus serves as a model molecule that embodies the characteristics of a sterically hindered phenolic antioxidant functionalized with a biologically relevant morpholine group, making it a subject of interest for applications in materials science (as a stabilizer) and potentially in medicinal chemistry.

Overview of Research Trajectories for Hindered Phenol Mannich Bases

Oxidative and Reductive Transformations of the Phenolic and Aminomethyl Functionalities

The redox behavior of 6-tert-butyl-4-(morpholinomethyl)-o-cresol is dictated by its two primary functional groups: the hindered phenolic hydroxyl group and the aminomethyl moiety.

Oxidative Transformations: The phenolic group is the primary site of oxidation. Sterically hindered phenols, such as the o-cresol (B1677501) derivative , typically undergo one-electron oxidation to form a stable phenoxyl radical. The presence of bulky tert-butyl groups at the ortho positions enhances the stability of this radical by sterically shielding the oxygen atom and preventing dimerization or other subsequent reactions.

Cyclic voltammetry studies on structurally similar hindered phenols show that they are irreversibly oxidized on electrodes like glassy carbon. tandfonline.comresearchgate.net The oxidation potentials for 2,6-di-tert-butylphenol (B90309) derivatives generally fall in the range of +0.96 to +1.30 V in acetonitrile. tandfonline.comresearchgate.net This oxidation process involves two electrons and leads to the formation of corresponding quinoid derivatives. researchgate.netnih.gov For amino derivatives of butylated hydroxytoluene (BHT), the oxidation is a one-electron process. researchgate.net The specific oxidation potential is influenced by the nature of the substituent at the para-position. mdpi.com Electron-withdrawing groups tend to shift the oxidation potential to more positive values. mdpi.com

Table 1: Electrochemical Oxidation Data for Structurally Related Hindered Phenols

| Compound | Oxidation Potential (Epa vs Ag/AgCl) | Solvent/Electrolyte | Key Observation | Reference |

|---|---|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol (BHT) | ~1.0 V | Acetonitrile / LiClO4 | Irreversible oxidation to a cationic radical. | tandfonline.comresearchgate.net |

| N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin | > +1.0 V (More positive than BHT) | Acetonitrile / Et4NClO4 | Electron-withdrawing group increases oxidation potential. | mdpi.com |

| 2,2'-thiobis(6-tert-butyl-4-methylphenol) | Not specified | Acetonitrile / LiClO4 | Two-electron oxidation process observed. | researchgate.net |

Investigation of Electrophilic Aromatic Substitution Patterns on the Hindered Phenol Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. This group is a powerful ortho, para-director. byjus.com However, the substitution pattern is significantly controlled by steric hindrance from the bulky tert-butyl group and the methyl group at the ortho positions (positions 2 and 6).

The tert-butyl group itself is a weak activating group and an ortho, para-director. stackexchange.com However, its large size sterically hinders attack at the adjacent ortho positions. libretexts.org In the case of the title compound, the hydroxyl group is at position 1, the tert-butyl group at position 2, the methyl group at position 6, and the morpholinomethyl group at position 4. The para-position (position 4) is already substituted. The two ortho-positions to the hydroxyl group (positions 2 and 6) are blocked by the tert-butyl and methyl groups, respectively. This leaves the meta-positions (positions 3 and 5) relative to the hydroxyl group as the most likely sites for electrophilic attack.

Nitration: Nitration of phenols can yield different products depending on the conditions. byjus.com With dilute nitric acid, a mixture of ortho and para isomers is typically formed. byjus.com However, for this compound, the ortho positions are sterically blocked, and the para position is occupied. Therefore, nitration would be expected to occur at the available meta positions (3 and 5), if at all, as the ring is highly substituted. The use of harsher nitrating agents, such as mixtures of inorganic acidic salts and sodium nitrate, can be effective for substituted phenols under heterogeneous conditions. nih.gov

Halogenation: Halogenation of phenols is also a facile reaction that often doesn't require a Lewis acid catalyst due to the highly activating nature of the hydroxyl group. byjus.com The reaction of phenol with bromine in a non-polar solvent like carbon disulfide typically yields a mixture of ortho- and para-bromophenol. stackexchange.com In polar solvents like water, trisubstitution occurs to give 2,4,6-tribromophenol. stackexchange.comyoutube.com For the title compound, with its blocked ortho and para positions, halogenation would likely target the meta positions. Studies on other substituted phenols show that exclusive ortho-halogenation (relative to the hydroxyl group) can be achieved, but this is highly dependent on the existing substitution pattern. beilstein-journals.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Phenols

| Substrate | Reaction | Reagents | Major Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| Phenol | Nitration | Dilute HNO3 | o-Nitrophenol, p-Nitrophenol | OH group is o,p-directing. | byjus.com |

| Phenol | Bromination | Br2 in CS2 | o-Bromophenol, p-Bromophenol | Solvent polarity affects reactivity. | stackexchange.com |

| Phenol | Bromination | Br2 in H2O | 2,4,6-Tribromophenol | High activation leads to polysubstitution in polar solvents. | byjus.comyoutube.com |

| t-Butylbenzene | Nitration | Not specified | 16% ortho, 8% meta, 75% para | Bulky group sterically hinders ortho-attack, favoring para. | libretexts.org |

Characterization of Retro-Mannich Processes and Thermal Stability of Phenolic Aminomethyl Groups

The title compound is a Mannich base, formed from the condensation of o-cresol, formaldehyde (B43269), and morpholine (B109124). byjus.comwikipedia.org Mannich bases are known to be susceptible to thermal stress, which can induce a retro-Mannich reaction.

The retro-Mannich reaction is the reverse of the Mannich reaction, where the β-amino-carbonyl compound cleaves back into the starting amine, aldehyde, and the active hydrogen compound. For this compound, this would involve the cleavage of the C-N bond in the aminomethyl group, potentially releasing morpholine and forming a reactive quinone methide intermediate from the phenolic core.

Studies on other Mannich products have shown they can be thermally unstable. plos.org For example, Mannich products of 2-aminoquinolin-4(1H)-one were found to be thermally unstable, decomposing to form mixtures of other derivatives, likely through a reactive methylene (B1212753) intermediate generated via a retro-Mannich process. plos.org This thermal instability is a key characteristic of many phenolic aminomethyl groups. The stability is often dependent on the specific structure and the conditions applied.

Hydrogenolysis and Hydrogenation Studies of Aminomethylphenols

Hydrogenolysis is a chemical reaction where a carbon-heteroatom bond is cleaved by hydrogen, typically with a metal catalyst. researchgate.net For aminomethylphenols like the title compound, the primary site for hydrogenolysis is the benzylic carbon-nitrogen bond of the morpholinomethyl group.

This reaction, often referred to as N-debenzylation in analogous systems, can be achieved using catalysts such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The process would cleave the morpholinomethyl group, reducing it to methylmorpholine and converting the parent molecule to 2-tert-butyl-4,6-dimethylphenol. Studies on the hydrogenation of benzonitrile (B105546) show that the resulting benzylamine (B48309) can subsequently undergo hydrogenolysis to form toluene (B28343), demonstrating the feasibility of C-N bond cleavage under these conditions. acs.org The activation energy for benzylamine hydrogenolysis has been reported to be significantly higher than for the initial hydrogenation of the nitrile, indicating it is a more demanding step. acs.org

Hydrogenation, the addition of hydrogen across a double bond, could potentially occur at the aromatic ring under more forcing conditions (high pressure and temperature). This would convert the phenolic ring into a cyclohexanol (B46403) derivative. However, the selective hydrogenolysis of the C-N bond is typically achieved under milder conditions where the aromatic ring remains intact.

Table 3: Conditions for Hydrogenolysis and Hydrogenation of Related Compounds

| Substrate | Reaction | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Benzonitrile | Hydrogenation | RuHCl{ethP2(NH)2} / KOtBu | 14 atm H2, 20°C, Toluene | Benzylamine | acs.org |

| Benzonitrile | Hydrogenation | Raney Nickel based catalyst | 2-12 MPa, 15-100°C, Ethanol | Benzylamine (>98% yield) | google.com |

| Benzylamine | Hydrogenolysis | 5 wt% Pd/C | 303-333 K | Toluene | acs.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound in solution. While specific, detailed spectral data for this exact compound is not extensively published in peer-reviewed literature, analysis of structurally similar compounds allows for the prediction of its NMR spectral characteristics.

For a closely related compound, 2,6-bis(tert-butyl)-4-(4-morpholinylmethyl)phenol (B5670173), ¹H and ¹³C NMR data are available and provide a basis for comparison. sielc.com It is anticipated that the ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the tert-butyl protons, the methylene bridge protons, and the morpholine ring protons. The chemical shifts and coupling constants of these signals would be crucial in confirming the connectivity of the atoms within the molecule.

Similarly, the ¹³C NMR spectrum would show characteristic peaks for each unique carbon atom, including those in the phenolic ring, the tert-butyl group, the methyl group, the morpholinomethyl substituent, and the morpholine ring itself.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Phenolic OH | 4.0 - 6.0 | - |

| Morpholine CH₂ (O-CH₂) | 3.6 - 3.8 | 65 - 70 |

| Morpholine CH₂ (N-CH₂) | 2.4 - 2.6 | 50 - 55 |

| Methylene Bridge (Ar-CH₂-N) | 3.4 - 3.6 | 60 - 65 |

| Methyl (Ar-CH₃) | 2.1 - 2.3 | 15 - 20 |

| tert-Butyl (C(CH₃)₃) | 1.3 - 1.5 | 30 - 35 |

| tert-Butyl Quaternary C | - | 34 - 36 |

Note: The data in this table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Conformational Assignments

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies provide valuable insights into the vibrational modes of this compound, acting as a molecular fingerprint.

The FT-IR spectrum is expected to be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic group. The exact position and shape of this band can provide information about hydrogen bonding interactions. Other key vibrational modes would include the C-H stretching of the aromatic, methyl, and tert-butyl groups in the 2800-3100 cm⁻¹ region, and C-O stretching of the phenol and the morpholine ether linkage.

FT-Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing the non-polar bonds, such as the C-C stretching vibrations within the aromatic ring. The combination of both techniques allows for a more complete assignment of the vibrational modes. For instance, in a study of 4-(benzenesulfonyl)-morpholine, both IR and Raman spectra were used to assign the functional groups and describe the normal vibrational modes. scielo.org.mx

Table 2: Expected Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| O-H Stretching | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretching | 2850 - 2960 | FT-IR, FT-Raman |

| C=C Aromatic Ring Stretching | 1450 - 1600 | FT-IR, FT-Raman |

| C-O Stretching (Phenol) | 1200 - 1260 | FT-IR |

| C-O-C Stretching (Morpholine) | 1070 - 1140 | FT-IR |

| C-N Stretching | 1020 - 1250 | FT-IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The phenolic ring in this compound is the primary chromophore. It is expected to exhibit π → π* transitions. Studies on similar cresol (B1669610) derivatives have shown that the position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring and the solvent used. For example, the UV/Vis absorption spectra of o-cresol are sensitive to both the solvent and pH. nih.govresearchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing Analysis

Although a crystal structure for this compound has not been reported in the primary literature or major crystallographic databases like the Crystallography Open Database (COD), nih.govcrystallography.netnih.gov analysis of related structures can offer insights. For instance, the crystal structure of 2,6-bis(tert-butyl)-4-(4-morpholinylmethyl)phenol is available in the COD (entry 2217404), which could serve as a model for predicting the likely conformation of the morpholinomethyl substituent and the orientation of the tert-butyl and methyl groups on the phenolic ring. sielc.com

A hypothetical crystallographic analysis would reveal the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 18 - 22 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| Volume (ų) | 2000 - 2500 |

| Z | 4 |

Note: This data is purely hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction study.

Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions in the Solid State

The solid-state packing of this compound would be governed by a variety of intermolecular interactions, with hydrogen bonding playing a key role. The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors.

It is highly probable that an intramolecular hydrogen bond exists between the phenolic O-H group and the nitrogen atom of the morpholinomethyl substituent, forming a stable six-membered ring. This is a common feature in ortho-substituted phenols containing a nitrogen atom in the side chain.

Computational Chemistry and Molecular Modeling of 6 Tert Butyl 4 Morpholinomethyl O Cresol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, employed to determine the lowest energy (ground state) structure and electronic features of a molecule. researchgate.netresearchgate.net For phenolic compounds, methods like the B3LYP functional combined with a Pople-style basis set (e.g., 6-311++G(d,p)) are commonly used to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netucc.edu.gh

The optimized ground state geometry of 6-tert-Butyl-4-(morpholinomethyl)-o-cresol would be characterized by a planar phenol (B47542) ring. The bulky tert-butyl group at position 6 and the morpholinomethyl group at position 4 introduce specific steric and electronic effects. DFT calculations would precisely determine key structural parameters. While specific data for this molecule is pending, typical bond lengths for related structures provide a useful reference.

Natural Bond Orbital (NBO) analysis, often performed after a DFT calculation, offers deeper insights into electron distribution. researchgate.netucc.edu.gh It can quantify the charge on each atom and describe intramolecular interactions, such as the delocalization of non-bonding electrons from the hydroxyl oxygen and morpholine (B109124) nitrogen onto the phenyl ring, which is crucial for its chemical behavior. researchgate.netucc.edu.gh

Table 1: Illustrative DFT-Calculated Bond Parameters for Phenolic and Morpholine Structures This table presents typical values for related compounds to illustrate the data obtained from DFT calculations.

| Bond | Typical Bond Length (Å) | Molecule/Fragment Reference |

| Phenolic O-H | ~0.96 - 0.97 | Substituted Phenols researchgate.net |

| Phenolic C-O | ~1.36 - 1.38 | Substituted Phenols researchgate.net |

| Morpholine C-N | ~1.46 | Morpholine nih.gov |

| Morpholine C-O | ~1.43 | Morpholine nih.gov |

Theoretical Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. researchgate.netnih.gov For an antioxidant, the HOMO is particularly important as its energy level (E_HOMO) indicates the ability to donate an electron. mdpi.com A higher, or less negative, E_HOMO value signifies a better electron donor. plos.org In phenolic antioxidants, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group. plos.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of molecular stability; a smaller gap suggests the molecule is more reactive and that its electrons are more easily excited. nih.govnih.gov These parameters are instrumental in predicting the charge transfer characteristics of the molecule.

Table 2: Representative Frontier Orbital Energies for Phenolic Compounds This table provides examples from the literature to demonstrate the concept. Values are method-dependent.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference Context |

| Gallic Acid | -6.47 | -1.23 | 5.24 | Antioxidant Potential Study nih.gov |

| Phenol | -6.78 | -0.66 | 6.12 | General Phenolic Compound Analysis researchgate.net |

Conformational Landscape and Stereochemical Preferences via Ab Initio and Molecular Mechanics Approaches

This compound possesses several rotatable bonds, leading to multiple possible three-dimensional arrangements, or conformers. The most significant conformational flexibility arises from the rotation around the bonds linking the morpholine moiety to the cresol (B1669610) ring.

The morpholine ring itself typically adopts a stable chair conformation. researchgate.netrsc.org The substituent on the nitrogen atom can be in either an equatorial (Eq) or an axial (Ax) position. nih.gov Computational studies on morpholine have shown that the equatorial conformer is generally more stable than the axial one. nih.govacs.org Ab initio methods like DFT and less computationally intensive Molecular Mechanics (MM) force fields are used to calculate the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. nih.govnih.gov For this compound, the bulky phenolic portion would likely create a strong preference for a specific orientation to minimize steric hindrance.

Table 3: Calculated Conformational Stability of Morpholine Data for the unsubstituted morpholine ring illustrates the energy difference between conformers.

| Conformer | Relative Energy (cm⁻¹) | Relative Energy (kcal/mol) | Reference |

| Chair-Eq | 0.0 | 0.0 | nih.govacs.org |

| Chair-Ax | 109 ± 4 | ~0.31 | nih.govacs.org |

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a compound's behavior in a specific environment, such as in an aqueous solution. acs.orgmdpi.com An MD simulation of this compound would reveal how it interacts with solvent molecules. acs.orgresearchgate.net

Key analyses would include the study of the hydration shell, identifying the number and residence time of water molecules interacting with the phenolic hydroxyl group, the morpholine nitrogen, and the morpholine oxygen through hydrogen bonds. acs.orgmdpi.com The simulation would also capture the molecule's conformational dynamics in solution, showing how it flexes and folds. nih.gov The stability of the molecule's conformation over the simulation time is often assessed by calculating the root-mean-square deviation (RMSD) from its initial structure. nih.gov

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values calculated from the electronic structure that predict the reactivity and physicochemical properties of a molecule. mdpi.comresearchgate.net For antioxidants, these descriptors help to quantify electron-donating and accepting capabilities. mdpi.comnih.gov

Table 4: Key Quantum Chemical Descriptors for Reactivity These descriptors are derived from HOMO and LUMO energies and are widely used to predict the chemical behavior of molecules.

| Descriptor | Symbol | Formula from Orbital Energies | Significance for Antioxidant Activity |

| Ionization Potential | IP | IP ≈ -E_HOMO | Energy needed to remove an electron; lower IP indicates a better electron donor. plos.org |

| Electron Affinity | EA | EA ≈ -E_LUMO | Energy released when an electron is added. |

| Electronegativity | χ | χ ≈ (IP + EA) / 2 | The power to attract electrons. |

| Chemical Hardness | η | η ≈ (IP - EA) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. researchgate.net |

| Electrophilicity Index | ω | ω = χ² / (2η) | A measure of the propensity to accept electrons. researchgate.net |

Investigation of Radical Scavenging Mechanisms via Computational Thermodynamics and Kinetics

Phenolic compounds are effective radical scavengers, primarily acting through one of three mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), or Sequential Proton Loss Electron Transfer (SPLET). nih.govnih.govfrontiersin.org Computational chemistry is essential for determining which pathway is most favorable under different conditions.

Hydrogen Atom Transfer (HAT): The antioxidant directly donates its phenolic hydrogen atom to a free radical. The feasibility of this pathway is primarily governed by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE value means the hydrogen is more easily abstracted, indicating higher antioxidant activity via the HAT mechanism. mdpi.comrsc.org

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process starting with the transfer of an electron from the phenol to the radical, forming a radical cation. This is followed by the transfer of a proton. The first step is related to the Ionization Potential (IP) of the phenol. plos.org

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents. The phenol first deprotonates to form a phenoxide anion, which then donates an electron to the radical. This pathway is governed by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). plos.org

By calculating the enthalpies for these key parameters, the dominant radical scavenging mechanism can be predicted. Furthermore, kinetic studies can compute the activation energy for each pathway, providing insight into the speed of the reaction. nih.govacs.orgacs.org

Table 5: Typical O-H Bond Dissociation Enthalpy (BDE) for Phenols Illustrative BDE values show how substituents on the phenol ring affect the O-H bond strength. Lower values suggest better HAT activity.

| Compound | O-H BDE (kcal/mol) | Reference Context |

| Phenol | 88.3 | DFT Calculation Study mdpi.com |

| p-Cresol (B1678582) | 86.5 | Experimental/Theoretical Comparison mdpi.com |

| 2,6-di-tert-butylphenol (B90309) | 81.2 | Study on Sterically Hindered Phenols (related) |

Coordination Chemistry and Ligand Properties of 6 Tert Butyl 4 Morpholinomethyl O Cresol

Design Principles for 6-tert-Butyl-4-(morpholinomethyl)-o-cresol as a Multidentate Ligand

The design of this compound as a multidentate ligand is based on the strategic placement of donor atoms within its molecular framework. This strategic design allows the molecule to bind to a metal center through multiple coordination sites, a property known as chelation. The key donor atoms in this ligand are the phenolic oxygen, the nitrogen atom of the morpholine (B109124) ring, and potentially the nitrogen of the Mannich base bridge, which can coordinate to a metal ion.

The presence of a bulky tert-butyl group at the ortho position to the hydroxyl group provides steric hindrance. This steric bulk can influence the coordination geometry of the resulting metal complexes, preventing the formation of polymeric structures and favoring the formation of discrete mononuclear or binuclear complexes. The morpholine group, attached via a methylene (B1212753) bridge at the para position to the hydroxyl group, introduces an additional coordination site. The flexibility of the morpholinomethyl arm allows it to orient itself appropriately to coordinate with the metal center.

The combination of a hard donor atom (phenolic oxygen) and a softer donor atom (morpholine nitrogen) allows this ligand to coordinate with a wide range of metal ions, following the principles of Hard and Soft Acids and Bases (HSAB) theory. This versatility makes this compound a valuable ligand in the design and synthesis of new coordination compounds with tailored properties.

Synthesis and Characterization of Metal Complexes Formed with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the final product. The general synthetic procedure involves dissolving the ligand and the metal salt in a solvent, often an alcohol, and refluxing the mixture for a specific period. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent.

Characterization of these newly synthesized complexes is crucial to determine their structure and properties. A variety of analytical and spectroscopic techniques are employed for this purpose:

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula.

Molar Conductance Measurements: These measurements, typically carried out in a suitable solvent like nitrobenzene, help to determine the electrolytic nature of the complexes. ias.ac.in Low molar conductance values are indicative of non-electrolytic complexes. ias.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the phenolic O-H group and the C-N stretching of the morpholine ring upon complexation provides evidence of their involvement in coordination to the metal ion.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help in elucidating the geometry of the coordination sphere around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide insights into the coordination mode.

Mass Spectrometry: Techniques like Fast Atom Bombardment (FAB) mass spectrometry or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complexes, confirming their composition. ias.ac.innih.gov

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to understand their decomposition patterns. ias.ac.in

The following table summarizes the characterization data for a representative metal complex of this compound:

| Technique | Observation | Interpretation |

| Elemental Analysis | Matches calculated values for the proposed formula | Confirms the stoichiometry of the complex |

| Molar Conductance | Low value | Non-electrolytic nature of the complex ias.ac.in |

| IR Spectroscopy | Shift in ν(O-H) and ν(C-N) bands | Coordination through phenolic oxygen and morpholine nitrogen |

| UV-Visible Spectroscopy | d-d transition bands observed | Suggests a specific coordination geometry (e.g., octahedral, square planar) |

| ¹H NMR Spectroscopy | Shift in proton signals of the ligand | Confirms coordination in solution |

| Mass Spectrometry | Molecular ion peak corresponds to the expected mass | Confirms the molecular weight of the complex |

| TGA | Decomposition occurs at a specific temperature range | Indicates the thermal stability of the complex |

Elucidation of Coordination Geometries and Isomerism in Metal-Mannich Base Complexes

The coordination geometry of metal complexes formed with this compound is influenced by several factors, including the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the steric constraints imposed by the ligand. Common coordination geometries observed for these types of complexes include square planar and octahedral. ias.ac.inresearchgate.net

Square Planar Geometry: For metal ions like Cu(II) and Ni(II), square planar geometries are often observed. ias.ac.inscispace.com In these complexes, the metal ion is typically coordinated to two molecules of the deprotonated ligand, with the phenolic oxygen and the morpholine nitrogen atoms of each ligand occupying the four coordination sites in a plane around the metal ion. ias.ac.in

Octahedral Geometry: For metal ions like Co(II) and Mn(II), octahedral geometries are more common. researchgate.net In these cases, the metal ion is coordinated to two ligand molecules and two additional ligands, such as water or solvent molecules, occupying the axial positions. This results in a six-coordinate complex with an octahedral arrangement of donor atoms around the central metal ion. researchgate.net

Isomerism: Isomerism can arise in these metal complexes due to the arrangement of the ligands around the metal center. For instance, in octahedral complexes with two bidentate ligands and two monodentate ligands, cis and trans isomers are possible. The specific isomer formed can be influenced by the reaction conditions and the steric interactions between the ligands. Spectroscopic techniques, particularly IR and NMR, can be used to distinguish between different isomers.

Spectroscopic and Magnetic Characterization of Coordination Compounds

Spectroscopic and magnetic studies are indispensable for the detailed characterization of coordination compounds of this compound.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: The disappearance of the broad ν(O-H) band of the free ligand in the IR spectra of the complexes indicates the deprotonation of the phenolic hydroxyl group upon coordination. ias.ac.in A shift in the ν(C-N) stretching frequency of the morpholine ring to lower or higher wavenumbers suggests the coordination of the morpholine nitrogen to the metal ion. ias.ac.in The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide valuable information about the d-orbital splitting and the coordination geometry. For example, the position and number of d-d transition bands can help distinguish between tetrahedral, square planar, and octahedral geometries. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy is a powerful technique to probe the electronic environment of the metal ion. scispace.com The g-tensor values obtained from the ESR spectrum can provide insights into the ground electronic state and the symmetry of the complex. scispace.com

Magnetic Characterization:

Magnetic susceptibility measurements at room temperature provide information about the number of unpaired electrons in the metal ion and, consequently, its oxidation state and spin state. For instance, a magnetic moment corresponding to one unpaired electron for a Cu(II) complex would be consistent with a d⁹ configuration. Diamagnetic behavior in a Zn(II) complex would confirm its d¹⁰ configuration. researchgate.net These measurements are crucial for confirming the proposed structures of the complexes. ias.ac.in

Catalytic Applications of Metal-6-tert-Butyl-4-(morpholinomethyl)-o-cresol Complexes in Organic Transformations

Metal complexes of Mannich bases, including those derived from this compound, have shown significant promise as catalysts in various organic transformations. nih.govorientjchem.org The catalytic activity of these complexes is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the substrates, thereby activating them for the reaction.

One area of application is in oxidation reactions. For example, copper(II) complexes of similar Mannich base ligands have been investigated as mimics for the active sites of metalloenzymes like galactose oxidase and catechol oxidase. nih.gov These complexes have been shown to catalyze the oxidation of alcohols to aldehydes and the oxidation of catechols. nih.gov The presence of the ligand enhances the catalytic activity of the metal ion compared to the simple metal salt. orientjchem.org

The catalytic efficiency can be influenced by the structure of the complex, the nature of the metal ion, and the reaction conditions. The steric and electronic properties of the this compound ligand can be fine-tuned to optimize the catalytic performance for a specific transformation. For instance, the bulky tert-butyl group can create a specific microenvironment around the metal center, influencing the selectivity of the catalytic reaction.

Supramolecular Recognition and Self-Assembly in Metal-Ligand Systems

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are highly relevant to the coordination chemistry of this compound. The self-assembly of metal ions and this ligand can lead to the formation of well-defined, discrete supramolecular architectures or extended coordination polymers. mdpi.comnorthwestern.edu

The formation of these supramolecular structures is driven by the coordination bonds between the metal ions and the donor atoms of the ligand, as well as by weaker interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.com The specific structure that is formed depends on the coordination preferences of the metal ion and the geometric constraints of the ligand.

For example, the use of a bifunctional ligand like this compound, which can bridge two metal centers, can lead to the formation of dimeric or polymeric structures. The self-assembly process can be controlled by varying the reaction conditions, such as the metal-to-ligand ratio, the solvent, and the temperature. mdpi.com This approach allows for the rational design and synthesis of novel supramolecular materials with specific functionalities, such as porous materials for gas storage or materials with interesting magnetic or optical properties. The study of self-assembly in these systems is crucial for the development of new functional materials. nih.govrsc.org

Advanced Materials Applications and Performance of 6 Tert Butyl 4 Morpholinomethyl O Cresol Derivatives

Role as an Additive in Polymer Science and Engineering

6-tert-Butyl-4-(morpholinomethyl)-o-cresol and its related phenolic compounds are primarily utilized as additives in polymer science and engineering, where they play a crucial role as antioxidants and stabilizers. oecd.org The incorporation of these molecules into a polymer matrix can significantly enhance the material's lifespan and durability by protecting it from degradation induced by heat, oxygen, and mechanical stress.

Phenolic compounds, in general, are well-established as effective antioxidants in a variety of polymers, including polyolefins, styrenic polymers, and synthetic rubbers. oecd.orgnih.gov The presence of the sterically hindered phenolic group in this compound is key to this functionality. The bulky tert-butyl group adjacent to the hydroxyl group enhances its stability and effectiveness as a radical scavenger. ontosight.ai

While specific performance data for this compound is not extensively documented in publicly available literature, the performance of structurally similar phenolic antioxidants provides a strong indication of its potential. For instance, related compounds are known to improve the color stability and long-term heat aging properties of plastics and elastomers.

Table 1: Representative Applications of Phenolic Antioxidants in Polymers

| Polymer Type | Typical Application of Phenolic Antioxidant |

| Polypropylene (PP) | Thermal stabilization during processing and end-use |

| Polyethylene (PE) | Prevention of oxidation during extrusion and outdoor use |

| Polystyrene (PS) | Inhibition of yellowing and degradation |

| Acrylonitrile Butadiene Styrene (ABS) | Maintenance of mechanical properties and appearance |

| Synthetic Rubbers (e.g., SBR, NBR) | Protection against oxidative aging and flex cracking |

Mechanisms of Polymer Stabilization and Antioxidant Functionality in Materials

The primary mechanism by which this compound and other hindered phenolic antioxidants stabilize polymers is through the interruption of the auto-oxidation cycle. This process, which leads to the degradation of the polymer, proceeds via a free-radical chain reaction.

The stabilization mechanism can be summarized in the following steps:

Initiation: Polymer chains (P-H) can form free radicals (P•) when exposed to energy sources like heat, UV radiation, or mechanical stress.

Propagation: These polymer radicals (P•) react with oxygen to form peroxy radicals (POO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and a new polymer radical (P•). This propagates the degradation process.

Chain-Breaking by Phenolic Antioxidant: The phenolic antioxidant (ArOH), in this case, this compound, donates the hydrogen atom from its hydroxyl group to the peroxy radical (POO•). researchgate.net This deactivates the highly reactive peroxy radical and forms a stable hydroperoxide and a phenoxy radical (ArO•).

POO• + ArOH → POOH + ArO•

Stabilization of the Phenoxy Radical: The resulting phenoxy radical is sterically hindered by the adjacent tert-butyl group and is resonance-stabilized, making it relatively unreactive and unable to abstract hydrogen from the polymer backbone. nih.gov It can then terminate another radical or undergo further reactions to form non-radical products.

Integration into Lubricants, Hydraulic Fluids, and Fuels

The utility of sterically hindered phenols extends beyond solid polymers to liquid systems such as lubricants, hydraulic fluids, and fuels. In these applications, they serve as antioxidants to prevent oxidative degradation of the base oils and fuel components. A related compound, 2,6-di-tert-butyl-p-cresol, is known to be used as a fuel additive to enhance fuel efficiency and reduce the formation of deposits. rumanza.com It is also employed in lubricants to improve thermal stability and reduce wear on mechanical parts. rumanza.com

When integrated into these fluids, this compound would be expected to:

Inhibit Varnish and Sludge Formation: By neutralizing oxidative precursors, it can help keep engine and hydraulic systems clean.

Extend Fluid Life: By preventing the breakdown of the base oil, it can prolong the service intervals of the lubricant.

Protect Metal Surfaces: The reduction of corrosive byproducts of oxidation helps to protect metal components from damage.

The morpholino group in this compound could potentially offer additional benefits, such as improved solubility in certain base oils or synergistic anti-wear properties.

Structure-Property Relationships Governing Performance in Materials

The effectiveness of this compound as a material stabilizer is intrinsically linked to its molecular architecture. Several key structural features dictate its performance:

The Phenolic Hydroxyl Group: This is the primary functional group responsible for donating a hydrogen atom to terminate free radicals. researchgate.net

The Tert-Butyl Group: Located ortho to the hydroxyl group, this bulky substituent provides significant steric hindrance. ontosight.ai This steric shielding of the resulting phenoxy radical is crucial for preventing it from initiating new degradation chains.

The Methyl Group: Also in an ortho position, this group can provide additional, albeit less pronounced, steric hindrance and influences the electronic properties of the phenolic ring.

The Morpholinomethyl Group: Positioned para to the hydroxyl group, this substituent can have several effects. Its polarity may influence the solubility and compatibility of the antioxidant with different polymer matrices and base oils. The nitrogen atom could also play a role in chelating metal ions that can catalyze oxidation.

Table 2: Structure-Function Correlation in this compound

| Structural Moiety | Primary Function |

| Phenolic -OH | Radical Scavenging (H-donation) |

| o-tert-Butyl Group | Steric Hindrance, Stabilization of Phenoxy Radical |

| o-Methyl Group | Fine-tuning of Steric and Electronic Properties |

| p-Morpholinomethyl Group | Polarity Modification, Potential for Synergistic Effects |

Development of Novel Functional Materials Incorporating this compound Moieties

Beyond its use as an additive, the this compound structure can be chemically incorporated into polymer backbones to create novel functional materials with inherent stability. By chemically binding the antioxidant moiety to the polymer chain, issues such as migration, leaching, and volatility of the additive can be overcome.

While specific examples of polymers derived directly from this compound are not widely reported, the principle has been demonstrated with other phenolic compounds. For example, polymers can be synthesized where the phenolic antioxidant acts as a monomer or is grafted onto an existing polymer chain. nih.gov

The reactive sites on the this compound molecule, such as the phenolic hydroxyl group or potentially the aromatic ring, could be exploited for polymerization reactions. This could lead to the development of a new class of intrinsically stabilized polymers with applications in demanding environments where long-term performance is critical. For instance, such materials could be valuable in medical implants, aerospace components, and advanced electronics packaging.

Environmental Behavior and Degradation Pathways of 6 Tert Butyl 4 Morpholinomethyl O Cresol

Biodegradation Kinetics and Identification of Microbial Degradation Products

The biodegradation of phenolic compounds is a key process in their environmental removal. Microorganisms, including bacteria, fungi, and archaea, have been shown to degrade various phenols. mdpi.com The kinetics of this degradation can be influenced by several factors, including the concentration of the compound, the presence of other organic substrates, and the specific microbial consortia present.

The degradation pathways for cresol (B1669610) isomers under anaerobic conditions by denitrifying bacteria often involve initial reactions at the methyl group or carboxylation, leading to intermediates like benzoyl-CoA. nih.gov For example, o-cresol (B1677501) degradation can proceed through toluene (B28343) as a primary substrate. nih.gov Aerobic degradation of phenols typically begins with hydroxylation of the aromatic ring by phenol (B47542) hydroxylase to form catechol, which is then cleaved by dioxygenases and further metabolized. mdpi.com

Given the structure of 6-tert-Butyl-4-(morpholinomethyl)-o-cresol, its biodegradation would likely involve the breakdown of the morpholine (B109124) ring, cleavage of the aminomethyl bridge, and subsequent degradation of the substituted cresol core. The identification of microbial degradation products would require specific studies, but potential intermediates could include hydroxylated derivatives and cleaved ring products. The presence of the morpholine group, a heterocyclic amine, adds a layer of complexity to its biodegradation compared to simpler alkylphenols.

Photolytic Degradation Mechanisms in Aqueous and Atmospheric Systems

Photolytic degradation is a significant abiotic pathway for the transformation of chemical compounds in the environment, driven by sunlight. The process can occur directly, through the absorption of light by the compound itself, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals.

For phenolic compounds, including cresols, photodegradation in aqueous systems is a recognized transformation process. researchgate.net The photodegradation of o-cresol has been investigated using photocatalysts like iron-titania, where the rate is influenced by factors such as catalyst composition and the pH of the solution. researchgate.net The process often leads to the formation of various acidic intermediate photoproducts. researchgate.net Similarly, photolysis of other substituted phenols, such as o-nitrophenoxyacetic acids, can lead to the formation of corresponding o-nitroso-phenols. rsc.org

The atmospheric fate of cresol-derived compounds is also important. If released into the air, they are expected to react with photochemically-produced hydroxyl radicals. For a related compound, 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol, the estimated half-life for this reaction is approximately 3.1 hours, suggesting relatively rapid atmospheric degradation. oecd.org

For this compound, its phenolic structure suggests it would be susceptible to photolytic degradation. The chromophore presented by the phenol ring can absorb UV radiation, potentially leading to the cleavage of the C-N bond of the morpholinomethyl group or transformation of the aromatic ring. The exact mechanisms and resulting photoproducts would depend on environmental conditions such as water chemistry, the presence of photosensitizers, and the intensity of solar radiation.

Environmental Persistence and Bioaccumulation Potential in Specific Compartments

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism.

Based on fugacity modeling of the related compound 6-tert-butyl-m-cresol (B1293579), it is predicted that if released to soil or air, the majority of the substance would partition into the soil. oecd.org If released into water, it would predominantly distribute into the water and sediment. oecd.org The low biodegradability observed for structurally similar compounds like 6-tert-butyl-m-cresol (1% in 28 days) and 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol (0% in 28 days) suggests that this compound may also exhibit significant persistence in the environment. oecd.orgoecd.org

Advanced Analytical Techniques for Environmental Monitoring and Trace Detection

The detection and quantification of trace levels of environmental contaminants like this compound require sensitive and specific analytical methods. wiley.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful techniques for this purpose. wur.nl

A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid, the latter being compatible with mass spectrometry detection. sielc.comnih.gov

For more complex environmental samples, advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high selectivity and sensitivity. mdpi.com LC-MS/MS methods are widely used for the analysis of various emerging contaminants, including phenolic compounds and their metabolites, in matrices like water, soil, and biological tissues. researchgate.netnih.gov The technique allows for the simultaneous determination of multiple compounds and their degradation products. mdpi.com Sample preparation for these analyses often involves solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analytes and remove interfering substances from the matrix. nih.gov

The table below summarizes key parameters for analytical methods applicable to cresol derivatives.

| Analytical Technique | Column | Mobile Phase/Carrier Gas | Detection | Application Notes |

| HPLC sielc.com | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | UV or MS | Suitable for quantification and preparative separation. Formic acid can replace phosphoric acid for MS compatibility. |

| LC-MS/MS nih.gov | Reverse Phase C18 | Acetonitrile/Water/Formic Acid | ESI-Triple Quadrupole MS | Highly sensitive and selective for trace detection of p-cresol (B1678582) in biological samples; applicable to other isomers. |

| GC-MS nih.gov | Capillary Column | Helium | Mass Spectrometry | Standard method for analyzing cresols in environmental samples after solvent extraction. |

Strategies for Environmental Remediation and Waste Management of Cresol-Derived Mannich Bases

The potential persistence of cresol-derived Mannich bases necessitates effective strategies for their removal from contaminated environments and proper management of waste streams containing them.

Advanced Oxidation Processes (AOPs) are another effective set of technologies for the degradation of persistent organic pollutants. AOPs generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds. Techniques such as photocatalysis using semiconductors like TiO2 have been shown to be effective in degrading cresols. researchgate.net

Waste management strategies for industrial processes that produce or use this compound should focus on minimizing release into the environment. This can include optimizing reaction conditions to reduce byproduct formation, recycling of unreacted materials, and implementing on-site wastewater treatment systems that incorporate biological and/or chemical oxidation methods to effectively degrade these compounds before discharge.

Q & A

Q. What are the key considerations for synthesizing 6-tert-Butyl-4-(morpholinomethyl)-o-cresol via alkylation reactions?

The synthesis typically involves phenol alkylation with tert-butyl groups and subsequent functionalization with morpholinomethyl groups. A critical factor is controlling reaction conditions (temperature, catalyst) to avoid isomerization byproducts, as seen in coal pyrolysis studies where o-cresol isomerizes to p-cresol under high temperatures . Industrial methods prioritize selective alkylation using methanol or tert-butanol, with optimized reactor designs to minimize side reactions .

Q. How can near-infrared (NIR) spectroscopy be optimized for quantifying trace o-cresol derivatives in complex mixtures?

Adaptive Elastic Net (AEN) modeling improves sparsity and interpretability by weighting spectral regions correlated with o-cresol. This method outperforms traditional models when spectral data dimensions exceed sample size, as demonstrated in polyphenylene ether production studies. Key steps include wavelength selection, cross-validation, and calibration against GC/MS reference data .

Q. What adsorption models best describe the removal of o-cresol derivatives using activated carbon?

The pseudo-second-order kinetic model and Freundlich isotherm are most effective. For olive pomace-derived activated carbon, experimental adsorption capacities (3.82 mg/g) align closely with pseudo-second-order predictions (4.04 mg/g). Freundlich constants (R² = 0.996) indicate multilayer adsorption dominated by heterogeneous surface interactions .

Q. What safety protocols are recommended for handling o-cresol derivatives in laboratory settings?

Follow NIOSH guidelines for ortho-cresol: use PPE (gloves, goggles), ensure ventilation, and monitor UV exposure. Toxicity assessments highlight acute dermal/oral hazards (Hazard Class 3) and potential aquatic toxicity. Urinary biomarker studies require protocols to avoid false positives from toluene exposure .

Advanced Research Questions

Q. How should experimentalists correct for o-cresol interference in ozone (O₃) measurements during atmospheric studies?

o-Cresol absorbs UV light at wavelengths overlapping with O₃ detection. Corrective steps include:

- Pre-calibrating O₃ analyzers using dark-phase o-cresol baselines.

- Applying decay rates from Chemical Ionization Mass Spectrometry (CIMS) o-cresol signals to adjust O₃ data dynamically.

- Reporting O₃ concentrations as upper limits due to uncaptured UV absorption from oxidation products .

Q. What methodological revisions are necessary when HPLC analysis fails to resolve o-cresol from its oxidation byproducts?

In supercritical water oxidation (SCWO), o-hydroxybenzaldehyde co-elutes with o-cresol in HPLC. To correct conversions:

Q. How do pH and adsorbent dosage impact the efficiency of o-cresol removal in semifluidized bed systems?

At pH 6–8, electrostatic interactions between protonated o-cresol (−OH⁺) and activated carbon surfaces maximize adsorption. Breakthrough curve analysis shows optimal removal (>90%) at pH 8 with 2 g/L adsorbent. Higher dosages (>4 g/L) reduce kinetic efficiency due to particle aggregation .

Q. What statistical approaches address non-detects and non-normal distributions in o-cresol biomarker studies?

For urinary o-cresol–hippuric acid correlations with censored

- Use maximum likelihood (ML) estimation or multiple imputation to handle non-detects.

- Avoid simple substitution methods, which underestimate variance.

- Apply Shapiro-Wilk tests to validate normality; if untenable, use non-parametric bootstrap CIs .

Q. Why does hydrophobic deep eutectic solvent (HDES) selectively extract o-cresol over phenol from aqueous solutions?

HDES exhibits higher selectivity (S > 1) for o-cresol due to stronger van der Waals interactions with its tert-butyl and morpholinomethyl groups. Distribution coefficients (D) increase with alkyl chain length in HDES, as shown in liquid-liquid equilibrium studies at 298.15 K .

Q. How can pyrolysis studies differentiate o-cresol formation pathways in coal versus synthetic polymers?

In coal pyrolysis, o-cresol arises from lignin-derived structures or alkylphenol degradation. In synthetic systems, monitor isotopic labeling (e.g., ¹³C-methyl groups) to track methyl transfer vs. ring-opening pathways. Multi-step pyrolysis at 800°C suppresses o-cresol isomerization, unlike single-step processes .

Q. Methodological Notes

- Data Contradictions : Discrepancies in isomer ratios (e.g., o-cresol vs. p-cresol) require GC-MS validation to rule out analytical artifacts .

- Experimental Design : For oxidation kinetics, combine HPLC, GC, and mass balance checks to ensure accuracy .

- Safety Compliance : Align toxicity testing with Cosmetic Ingredient Review (CIR) protocols, including 28-day dermal exposure assessments and mammalian genotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.